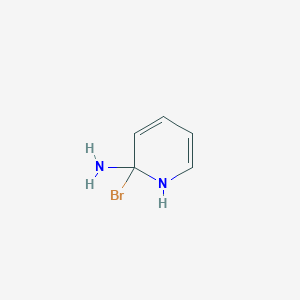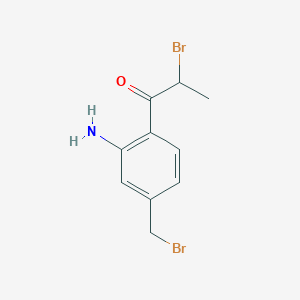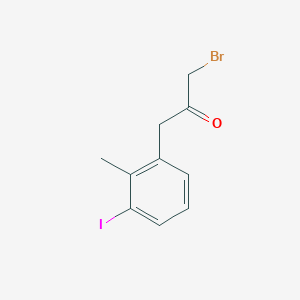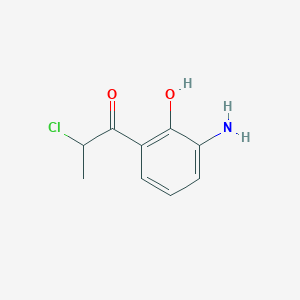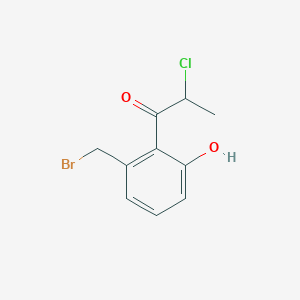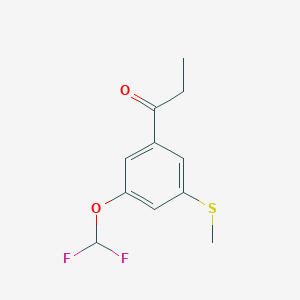
1,3-Bis(chloromethyl)-2,4-dimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(chloromethyl)-2,4-dimethylbenzene is an organic compound with the molecular formula C10H12Cl2. It is a derivative of xylene, where two methyl groups are substituted with chloromethyl groups. This compound is also known as 2,4-Dimethyl-1,3-bis(chloromethyl)benzene. It is a colorless to light yellow liquid that is used in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Bis(chloromethyl)-2,4-dimethylbenzene can be synthesized from 2,4-dimethylbenzene (also known as p-xylene) through a chloromethylation reaction. The reaction involves the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions typically include:
- Temperature: 60-80°C
- Reaction time: 3-5 hours
- Catalyst: Zinc chloride
The reaction proceeds as follows: [ \text{C}8\text{H}{10} + 2 \text{CH}2\text{O} + 2 \text{HCl} \rightarrow \text{C}{10}\text{H}_{12}\text{Cl}_2 + 2 \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound follows a similar chloromethylation process but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity. The product is then purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
1,3-Bis(chloromethyl)-2,4-dimethylbenzene undergoes various chemical reactions, including:
Nucleophilic substitution reactions: The chloromethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction reactions: The chloromethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide, potassium thiolate, or amines are used under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride is used under anhydrous conditions.
Major Products
Nucleophilic substitution: Products include substituted benzyl derivatives such as benzylamines, benzylthiols, or benzyl ethers.
Oxidation: Products include 2,4-dimethylbenzoic acid or 2,4-dimethylbenzaldehyde.
Reduction: Products include 2,4-dimethylbenzene.
科学的研究の応用
1,3-Bis(chloromethyl)-2,4-dimethylbenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and as a cross-linking agent in protein chemistry.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers, resins, and other materials with enhanced thermal stability and mechanical properties.
作用機序
The mechanism of action of 1,3-Bis(chloromethyl)-2,4-dimethylbenzene involves its ability to act as an alkylating agent. The chloromethyl groups can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the disruption of cellular processes. The molecular targets and pathways involved include:
DNA and RNA: Alkylation of nucleic acids can lead to mutations and cell death.
Proteins: Alkylation of amino acid residues can inhibit enzyme activity and protein function.
類似化合物との比較
1,3-Bis(chloromethyl)-2,4-dimethylbenzene can be compared with other similar compounds such as:
1,3-Bis(chloromethyl)benzene: Lacks the additional methyl groups, making it less sterically hindered and more reactive.
1,4-Bis(chloromethyl)benzene: Has a different substitution pattern, leading to variations in reactivity and applications.
1,3-Bis(bromomethyl)-2,4-dimethylbenzene: Contains bromine atoms instead of chlorine, resulting in different reactivity and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance between reactivity and stability, making it suitable for a wide range of applications in research and industry.
特性
CAS番号 |
2778-40-7 |
|---|---|
分子式 |
C10H12Cl2 |
分子量 |
203.10 g/mol |
IUPAC名 |
1,3-bis(chloromethyl)-2,4-dimethylbenzene |
InChI |
InChI=1S/C10H12Cl2/c1-7-3-4-9(5-11)8(2)10(7)6-12/h3-4H,5-6H2,1-2H3 |
InChIキー |
JEHNWRLQWXMLQC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)CCl)C)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


